8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base such as sodium hydride.
Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalenones.
Scientific Research Applications
8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, potentially resulting in different binding properties and reactivity.
8-Fluoro-6-methoxy-naphthalene: Lacks the dihydro structure, which might influence its stability and reactivity.
Uniqueness
The combination of fluorine and methoxy groups in 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, potentially offering a balance of properties such as enhanced binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
8-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNZGGLUHRUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCC2)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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